

NUC-7738: A Novel ProTide Approach to Combat Treatment-Refractory Cancers

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Compound of Interest

Compound Name: NUC-7738

Cat. No.: B10854623

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A new investigational drug, **NUC-7738**, is showing promise in preclinical and early clinical studies for patients with advanced cancers that have stopped responding to standard therapies. Developed by NuCana, this agent utilizes a novel ProTide technology to overcome common cancer resistance mechanisms, offering a potential new avenue for treatment in heavily pre-treated patient populations.

NUC-7738 is a modified version of a naturally occurring anti-cancer compound called cordycepin (also known as 3'-deoxyadenosine). While cordycepin has demonstrated potent cancer-killing properties in laboratory settings, its effectiveness in patients has been limited due to its rapid breakdown in the bloodstream and inefficient uptake into tumor cells. NuCana's ProTide technology is designed to bypass these limitations by protecting the active molecule until it is inside cancer cells, where it is then converted into its active form.

This guide provides a comprehensive comparison of **NUC-7738** with its parent compound and other relevant therapies, supported by available experimental data.

Preclinical Efficacy: Enhanced Potency Against Cancer Cells

In vitro studies have demonstrated that **NUC-7738** is significantly more potent than its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines. This increased potency is attributed to the ProTide technology, which facilitates efficient entry into cancer cells and conversion to the active anti-cancer metabolite, 3'-dATP.

| Cell Line | Cancer Type | NUC-7738 IC50 (μM) | 3'-deoxyadenosine IC50 (μM) | Fold Improvement |
|-----------|----------------------|--------------------|-----------------------------|------------------------|
| Tera-1 | Teratocarcinoma | 18.8 (mean) | 137.8 (mean) | >40-fold in some lines |
| 786-O | Renal Cell Carcinoma | 13 | Not specified | Not applicable |
| UM-RC-2 | Renal Cell Carcinoma | 4 | Not specified | Not applicable |

IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Clinical Development: The NuTide:701 Trial

NUC-7738 is currently being evaluated in a Phase 1/2 clinical trial, NuTide:701, in patients with advanced solid tumors who have exhausted other treatment options. The study is assessing **NUC-7738** both as a single agent and in combination with the immune checkpoint inhibitor pembrolizumab.

Combination Therapy in PD-1 Inhibitor-Resistant Melanoma

Recent data from the NuTide:701 study has shown encouraging results for **NUC-7738** in combination with pembrolizumab in patients with metastatic melanoma that is resistant to prior PD-1 inhibitor therapy.^[1]

| Efficacy Endpoint | NUC-7738 + Pembrolizumab | Historical Control (Standard of Care) |
|---------------------------|---|---------------------------------------|
| Disease Control Rate | 75% (9/12 patients) | Varies, generally lower |
| Objective Response Rate | 16.7% (2/12 patients with Partial Response) | Low in this patient population |
| Progression-Free Survival | 7 of 12 patients with > 5 months | 2-3 months (median)[2] |

While specific quantitative data for the **NUC-7738** monotherapy arm, such as objective response rate and median progression-free survival, have not been publicly detailed, reports have indicated "prolonged stable disease and tumour reductions." [3]

Mechanism of Action: A Multi-Faceted Attack on Cancer

NUC-7738's anti-cancer activity stems from its active metabolite, 3'-dATP, which disrupts key cellular processes essential for cancer cell survival and proliferation.

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One of the primary mechanisms is the disruption of RNA polyadenylation. The addition of a poly(A) tail is crucial for the stability and translation of messenger RNA (mRNA). By inhibiting this process, 3'-dATP leads to the degradation of mRNA, ultimately halting the production of proteins essential for cancer cell function.

Furthermore, **NUC-7738** has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. By suppressing this pathway, **NUC-7738** can promote apoptosis (programmed cell death) in cancer cells.

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Experimental Protocols

Cell Viability Assays

The in vitro potency of **NUC-7738** and comparator compounds is typically determined using cell viability assays such as the MTT or CellTiter-Glo® assays.

- **MTT Assay:** This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT reagent into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of light.
- **CellTiter-Glo® Luminescent Cell Viability Assay:** This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.

A general protocol for these assays involves seeding cancer cells in multi-well plates, exposing them to a range of drug concentrations for a specified period (e.g., 72 hours), and then adding the respective assay reagent to measure cell viability. The results are used to calculate the IC50 value.

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NuTide:701 Clinical Trial Protocol

The NuTide:701 study is a Phase 1/2, open-label, dose-escalation, and expansion study.^[4]

- **Phase 1 (Dose Escalation):** This phase aimed to determine the maximum tolerated dose and recommended Phase 2 dose of **NUC-7738** administered as a monotherapy. Patients with advanced solid tumors received **NUC-7738** via intravenous infusion on a weekly or fortnightly schedule.^[4]
- **Phase 2 (Expansion):** This phase is evaluating the safety and efficacy of **NUC-7738** at the recommended dose, both as a monotherapy and in combination with pembrolizumab, in

specific patient cohorts, including those with PD-1 inhibitor-resistant melanoma.[4]

Key inclusion criteria for the study include patients with histologically confirmed advanced solid tumors for whom standard therapy is no longer effective.[4] Efficacy is assessed using standard radiological imaging criteria (RECIST v1.1).

Conclusion

NUC-7738 represents a promising new approach for the treatment of refractory cancers. By overcoming the inherent limitations of its parent compound, cordycepin, **NUC-7738** has demonstrated enhanced preclinical potency and encouraging early signs of clinical activity, particularly in combination with immunotherapy. Its multi-faceted mechanism of action, targeting both fundamental cellular processes and key cancer signaling pathways, provides a strong rationale for its continued development. The ongoing NuTide:701 trial will be crucial in further defining the safety and efficacy profile of **NUC-7738** and its potential role in the oncology treatment landscape. Further data, especially on the monotherapy efficacy and long-term outcomes, are eagerly awaited by the scientific and medical communities.

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